2-Amino-4,6-dinitrotoluene

概述

描述

2-Amino-4,6-dinitrotoluene is a metabolite of 2,4,6-trinitrotoluene, which is widely used as an explosive in military shells, bombs, and grenades..

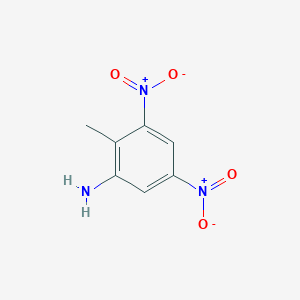

This compound is an amino-nitrotoluene that is 4,6-dinitrotoluene substituted at position 2 by an amino group. It has a role as an explosive and a fungal xenobiotic metabolite.

作用机制

Target of Action

2-Amino-4,6-dinitrotoluene (2A-DNT) is a metabolite of the explosive 2,4,6-trinitrotoluene (TNT), which is present in the soil at numerous U.S. Army installations as the result of TNT manufacture or training activities . It is known to interact with various biological targets, including enzymes involved in xenobiotic metabolism .

Biochemical Pathways

2A-DNT affects several biochemical pathways. One of the key pathways influenced by 2A-DNT is the peroxisome proliferator-activated receptor (PPAR) nuclear signaling pathway . This pathway is involved in the regulation of lipid metabolism and gluconeogenesis, suggesting that 2A-DNT may impair bioenergetic potential .

Pharmacokinetics

It is known that 2a-dnt can be orally absorbed and metabolized in the body, as evidenced by studies in birds .

Result of Action

The molecular and cellular effects of 2A-DNT’s action include inhibition of programmed cell death, arrest of the cell cycle, and induction of xenobiotic metabolism . These effects can lead to various toxicological outcomes, including liver necrosis and death .

Action Environment

The action of 2A-DNT can be influenced by environmental factors. For instance, the presence of 2A-DNT in the soil can result from spills, disposal of solid waste, open incineration, detonation of explosives, or leaching from poorly engineered impoundments . These environmental factors can influence the compound’s action, efficacy, and stability.

生化分析

Cellular Effects

Studies have shown that 2-Amino-4,6-dinitrotoluene can have significant effects on cells. For instance, it has been found to cause an accumulation of p53 protein in treated cells, providing evidence of potential carcinogenic effects .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, a study on the northern bobwhite (Colinus virginianus) found that survival occurred at 50 mg/kg/day, and the lowest observed adverse effects level (LOAEL) was determined to be 14 mg/kg/day based on mortality .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

2-Amino-4,6-dinitrotoluene (2A-DNT) is a nitroaromatic compound that is primarily known as a degradation product of 2,4,6-trinitrotoluene (TNT). Its biological activity has garnered attention due to its potential toxicity and environmental impact. This article reviews the biological activity of 2A-DNT, focusing on its toxicological effects, metabolic pathways, and implications for human health and the environment.

Mechanisms of Toxicity

2A-DNT exhibits various toxicological effects that can be attributed to its interaction with biological systems. Studies have shown that exposure to 2A-DNT can lead to significant alterations in gene expression and metabolic pathways:

- Nuclear Signaling Pathways : Research indicates that 2A-DNT primarily affects peroxisome proliferator-activated receptor (PPAR) signaling pathways. This disruption can lead to impaired lipid metabolism and gluconeogenesis, suggesting a detrimental impact on cellular bioenergetics .

- Hematotoxicity : In laboratory studies involving Northern Bobwhite quails, exposure to 2A-DNT resulted in changes in hematological parameters indicative of erythrocytosis. Elevated erythrocyte counts and hemoglobin concentrations were observed following exposure, demonstrating potential impacts on blood health .

Metabolism and Biotransformation

The biotransformation of 2A-DNT plays a crucial role in its biological activity. It is primarily metabolized by nitroreductase enzymes, which convert it into various metabolites:

- Metabolites : The primary metabolites identified include hemoglobin adducts and urinary metabolites such as 4-amino-2,6-dinitrotoluene (4ADNT) and other dinitrotoluene derivatives. These metabolites have been linked to various health effects in exposed populations .

- Environmental Impact : The degradation of 2A-DNT in contaminated environments has been studied extensively. Microbial communities have been shown to transform 2A-DNT into less harmful compounds, indicating potential bioremediation strategies .

Case Studies

Several case studies highlight the biological activity of 2A-DNT and its implications:

- Occupational Exposure : A study conducted on workers in an ammunition factory revealed the presence of hemoglobin adducts associated with TNT and its metabolites, including 2A-DNT. Workers exhibited symptoms consistent with hematotoxicity, including aplastic anemia and liver damage .

- Wildlife Toxicology : An investigation into the effects of 2A-DNT on Northern Bobwhite quails demonstrated significant changes in liver and kidney function at various dosages. The study utilized transcriptomic and proteomic analyses to reveal alterations in metabolic pathways related to oxidative stress and xenobiotic metabolism .

Data Tables

| Parameter | Control Group | Exposed Group (30 mg/kg) |

|---|---|---|

| Erythrocyte Count | Normal | Elevated |

| Hemoglobin Concentration | Normal | Increased |

| Liver Enzyme Levels | Normal | Elevated |

科学研究应用

Chemical Properties and Structure

2A-4,6-DNT is characterized by the presence of an amino group at the 2-position of the dinitrotoluene structure. This structural modification influences its chemical behavior and interactions, particularly in explosive formulations and environmental assessments.

Explosive Applications

1. Explosive Formulations:

2A-4,6-DNT is utilized as an intermediate in the synthesis of various explosives. Its high energy content and stability make it a candidate for enhancing the performance of explosive mixtures. The compound's properties allow it to be used in formulations that require specific detonation characteristics.

2. Sensitivity Studies:

Research has focused on the sensitivity of 2A-4,6-DNT compared to other nitro compounds. Studies employing mass spectrometry have demonstrated that variations in the position of substituents on the aromatic ring significantly affect fragmentation pathways and stability under different conditions .

Toxicological Research

1. Biomonitoring and Health Effects:

Due to its association with TNT exposure, 2A-4,6-DNT has been studied for its potential health effects. Research indicates that workers exposed to TNT exhibit elevated levels of hemoglobin adducts related to 2A-4,6-DNT . These studies are crucial for developing biomonitoring methods to assess occupational exposure risks.

2. Genotoxicity Studies:

Toxicological profiles indicate that 2A-4,6-DNT may possess mutagenic properties under certain conditions. For instance, studies have shown that urine from TNT-exposed workers containing 2A-4,6-DNT exhibited mutagenic activity in bacterial assays . This highlights the need for further investigation into its long-term health implications.

Environmental Applications

1. Soil and Water Contamination Studies:

2A-4,6-DNT is also relevant in environmental science due to its persistence in soil and water systems following TNT contamination. Research has focused on its transport and degradation pathways in various environmental matrices . Understanding these processes is vital for developing remediation strategies in contaminated sites.

2. Plant Uptake Studies:

Studies have explored the uptake of 2A-4,6-DNT by plants, which can provide insights into bioremediation approaches. The compound's behavior in plant systems can inform strategies for mitigating soil contamination .

Case Studies

属性

IUPAC Name |

2-methyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEJAAUSLQCGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044068 | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [DOD] Yellow powder; [AccuStandard MSDS] | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00004 [mmHg] | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35572-78-2 | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35572-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035572782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35572-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189OOM840S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2A46DNT formed in the environment?

A1: 2A46DNT is primarily formed through the microbial reduction of TNT. This process often occurs under anaerobic conditions where microorganisms utilize TNT as an electron acceptor, leading to the sequential reduction of its nitro groups to amino groups. [, , , , , ]

Q2: Is 2A46DNT the only metabolite formed during TNT degradation?

A2: No, TNT degradation can lead to a complex mixture of metabolites. Other common products include 4-amino-2,6-dinitrotoluene (4A26DNT), 2,4-diamino-6-nitrotoluene (2,4-DANT), and 2,6-diamino-4-nitrotoluene (2,6-DANT), as well as various azoxy compounds. [, , , , , , , ]

Q3: Can plants contribute to TNT degradation and 2A46DNT formation?

A3: Yes, plants have been shown to take up and transform TNT. Studies have demonstrated the formation of 2A46DNT and 4A26DNT in plant tissues and the surrounding media, indicating that plants can contribute to TNT degradation. [, , , ]

Q4: What are the initial intermediates in the phytotransformation of TNT?

A4: The initial intermediates in TNT phytotransformation are the hydroxylamino derivatives: 2-hydroxylamino-4,6-dinitrotoluene (2HA46DNT) and 4-hydroxylamino-2,6-dinitrotoluene (4HA26DNT). These intermediates can then be further transformed into 2A46DNT, 4A26DNT, and various azoxytoluenes. [, ]

Q5: What factors influence the rate of TNT degradation and metabolite formation?

A5: Several factors can influence the rate of TNT degradation, including:

- Redox conditions: Anaerobic conditions generally favor TNT reduction. [, , , , , ]

- Microbial community composition: Different microbial species possess varying TNT degradation capabilities. [, , , ]

- Presence of electron donors: The availability of suitable electron donors can enhance microbial activity and TNT degradation. [, ]

- Environmental factors: Factors such as pH and temperature can affect microbial activity and TNT degradation rates. [, ]

Q6: Are the TNT metabolites more or less toxic than TNT itself?

A6: The toxicity of TNT metabolites varies. While some studies suggest that certain metabolites like 2A46DNT and 4A26DNT might be less toxic than TNT, others indicate potential for adverse effects. [, , , ]

Q7: How persistent are TNT and its metabolites in the environment?

A7: TNT and its metabolites can persist in the environment for extended periods. The persistence is influenced by factors like soil type, organic matter content, and microbial activity. [, ]

Q8: What analytical methods are used to detect and quantify 2A46DNT in environmental samples?

A8: Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for identifying and quantifying 2A46DNT in complex matrices. [, , ]

- High-Performance Liquid Chromatography (HPLC): Provides efficient separation and quantification of 2A46DNT and other TNT metabolites. [, , ]

- Automated Multiple Development High-Performance Thin-Layer Chromatography (HPTLC-AMD): Enables rapid screening and analysis of explosives and their degradation products. []

Q9: What are the potential human health effects associated with 2A46DNT exposure?

A9: While research on the specific toxicity of 2A46DNT is limited, studies suggest potential for:

- Hematotoxicity: Like TNT, 2A46DNT may contribute to blood disorders. []

- Hepatotoxicity: Evidence suggests that 2A46DNT could induce liver damage. [, ]

- Cataracts: Exposure to 2A46DNT has been linked to an increased risk of cataract formation. [, ]

Q10: Are there any biomarkers for assessing 2A46DNT exposure?

A10: Yes, 2A46DNT can be directly measured in urine as a biomarker of exposure. [] Additionally, hemoglobin adducts of 2A46DNT have been identified as potential biomarkers of exposure and effect. [, ]

Q11: What are some approaches for remediating 2A46DNT-contaminated sites?

A11: Remediation strategies include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。